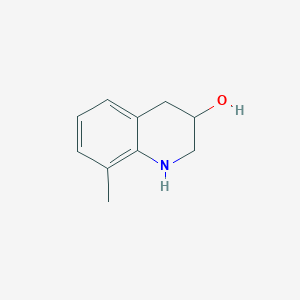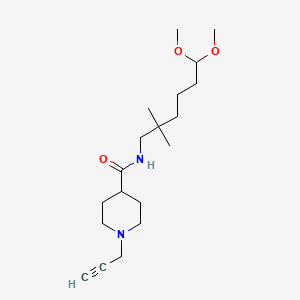![molecular formula C21H18N4O2S B2682623 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide CAS No. 1798624-48-2](/img/structure/B2682623.png)
3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The structural complexity of 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide lends itself to various scientific applications, particularly in the synthesis of novel compounds with potential antimicrobial activities. One such application is the development of heterocyclic compounds that exhibit significant antibacterial and antifungal properties. For instance, a series of compounds synthesized through molecular hybridization, targeting the Mycobacterium tuberculosis DNA gyrase, demonstrated promising antituberculosis activity without cytotoxic effects (Jeankumar et al., 2013). Similarly, derivatives synthesized from interactions with thiocarbamide or benzenecarbothioamide showed enhanced antibacterial effects against various Gram-positive and Gram-negative strains, suggesting a potential for developing new antibacterial agents (Sapijanskaitė-Banevič et al., 2020).
Cancer Research and VEGF Inhibition
In the realm of cancer research, the synthesis of phenyl-substituted benzimidazole carboxamide derivatives, including structures similar to this compound, has led to the identification of potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme. These inhibitors, such as A-966492, demonstrate significant efficacy in inhibiting PARP-1 enzyme activity, showcasing their potential in cancer treatment through interfering with DNA repair mechanisms in cancer cells (Penning et al., 2010). Additionally, the development of VEGF receptor-2 inhibitors based on substituted benzamides points towards promising avenues in cancer therapy by targeting tumor angiogenesis, further emphasizing the importance of this chemical structure in developing novel therapeutic agents (Borzilleri et al., 2006).
Insecticidal Applications
The versatility of this compound derivatives extends to agricultural sciences, where novel sulfonamide thiazole derivatives have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies demonstrate the compound's potential to contribute to the development of more effective and selective insecticides, addressing the need for sustainable pest management strategies (Soliman et al., 2020).
properties
IUPAC Name |
3-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(23-16-8-10-25(13-16)21-22-9-11-28-21)15-6-7-18-17(12-15)19(27-24-18)14-4-2-1-3-5-14/h1-7,9,11-12,16H,8,10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUYUXKGJWTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

![[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea](/img/structure/B2682543.png)


![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2682549.png)


![1-(2,3-Dihydroindol-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2682553.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
